
Naphthalen-1-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Naphthalen-1-yl 2-chlorobenzoate is a chemical compound with the molecular formula C17H11ClO2 . It is also known as Benzoic acid, 2-chloro-, 1-naphthalenyl ester .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques can also be used to analyze the molecular structure of Naphthalen-1-yl 2-chlorobenzoate.Scientific Research Applications
Synthetic Chemistry and Click Chemistry Applications
Naphthalen-1-yl 2-chlorobenzoate is a versatile compound that can be employed in synthetic chemistry and click chemistry. Notably, it was synthesized via the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), demonstrating high regioselectivity and excellent yield . Researchers can explore its potential as a building block for designing novel molecules or functional materials.
Biological Activity and Medicinal Chemistry
Antimicrobial Properties: The compound’s structural features make it interesting for antimicrobial studies. Related derivatives have shown promising activity against Staphylococcus aureus, including methicillin-resistant strains . Investigating its antibacterial potential could lead to new therapeutic agents.
Enzyme Inhibition: Given its resemblance to peptide enzyme inhibitors, Naphthalen-1-yl 2-chlorobenzoate might interact with biological targets. Researchers could explore its ability to inhibit enzymes involved in various processes, potentially impacting disease pathways.
Agrochemical Applications
Fungicidal Properties: Considering its structural similarity to other fungicides, this compound could be evaluated for its antifungal activity. Researchers might investigate its mode of action and assess its efficacy against plant pathogens, such as Rhizoctonia solani .
properties
IUPAC Name |
naphthalen-1-yl 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-15-10-4-3-9-14(15)17(19)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLAODMVLGAYNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 2-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

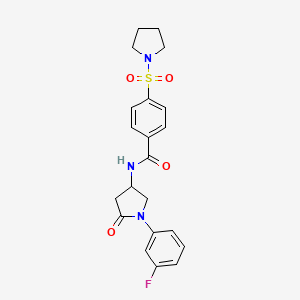
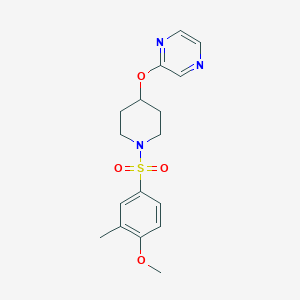
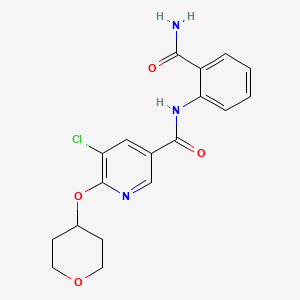
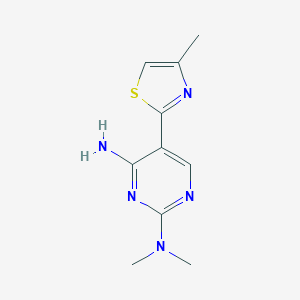



![1-Oxaspiro[5.5]undecan-4-one](/img/structure/B2398914.png)


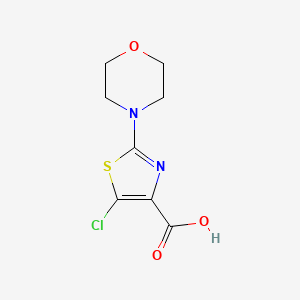


![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)